1H-pyrrol-2-amine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

1H-Pyrrol-2-amine (2-aminopyrrole) is a functionalized heterocyclic building block that cannot be substituted with generic pyrrole. Its 2-amino group activates the ring for electrophilic substitutions and cycloadditions essential for constructing MEK and MBL inhibitor libraries, MAO-targeted neuropharmacology leads (nanomolar Ki achievable), and agrochemical screening sets. Procure this specific regioisomer to ensure synthetic success in nucleophilic derivatization, metal-free domino reactions, and high-yield acylations.

Molecular Formula C4H6N2
Molecular Weight 82.1 g/mol
CAS No. 4458-15-5
Cat. No. B040574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrol-2-amine
CAS4458-15-5
Synonyms2-AMino-1H-pyrrole; 1H-pyrrol-2-aMine
Molecular FormulaC4H6N2
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)N
InChIInChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2
InChIKeyQLSWIGRIBOSFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrol-2-amine (CAS 4458-15-5): Procurement-Relevant Identity and Core Physicochemical Profile


1H-Pyrrol-2-amine (2-aminopyrrole, CAS 4458-15-5) is a foundational C4H6N2 heterocyclic building block with an amino group at the 2-position of the pyrrole ring . This amine-substituted scaffold provides a key entry point for nucleophilic derivatization and cycloaddition reactions to construct complex nitrogen-containing molecules . The compound is characterized by a molecular weight of 82.10 g/mol, a predicted boiling point of 259.0 ± 13.0 °C, and a predicted density of 1.2 ± 0.1 g/cm³ . Its calculated LogP of 0.14 indicates moderate hydrophilicity, and its polar surface area of 42 Ų suggests acceptable passive membrane permeability for downstream drug discovery applications .

Why Simple Pyrroles Cannot Substitute for 1H-Pyrrol-2-amine in Synthetic and Biological Workflows


The 2-amino group on 1H-pyrrol-2-amine is the primary determinant of its unique chemical and biological utility, and substituting this compound with a generic, unfunctionalized pyrrole (e.g., pyrrole, CAS 109-97-7) or other regioisomers will lead to experimental failure. The electron-donating amino group dramatically alters the pyrrole ring's electron density, activating it for specific electrophilic aromatic substitutions and cycloadditions that are not possible with unsubstituted pyrrole . This distinct reactivity profile is essential for constructing libraries of 2-aminopyrrole derivatives that are prevalent in bioactive molecules, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBL) [1]. Therefore, the procurement of 1H-pyrrol-2-amine is not interchangeable with other pyrroles; it is a specific, functionalized precursor whose unique reactivity is indispensable for targeted synthetic pathways and medicinal chemistry programs.

Quantitative Differentiators for 1H-Pyrrol-2-amine: A Comparative Evidence Guide for Procurement


Synthetic Accessibility: A Metal-Free Domino Protocol for 2-Aminopyrrole Synthesis

A key differentiator for 1H-pyrrol-2-amine as a target building block is the existence of a modern, efficient synthetic protocol that avoids the limitations of classical pyrrole syntheses. A 2021 study reported a metal-free domino methodology to synthesize substituted 2-aminopyrroles from alkynyl vinyl hydrazides via a propargylic 3,4-diaza-Cope rearrangement and tandem isomerization/5-exo-dig N-cyclization [1]. While this study focuses on the synthesis of the scaffold, it directly contrasts with the established but less adaptable Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses, which are not easily adapted for 2-aminopyrroles [1]. This new methodology enables the preparation of diverse 2-aminopyrroles with various substituents, providing a more reliable and flexible synthetic route for obtaining this valuable core compared to traditional methods.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

MAO Inhibitory Activity: A Reference Point from a Close Structural Analog

While direct data for 1H-pyrrol-2-amine itself is scarce, a highly relevant analog, N-Methyl,N-(2-phenylethyl),N-(pyrrol-2-ylmethyl)amine, which retains the core 2-aminopyrrole motif, demonstrates potent and selective enzyme inhibition. This analog was found to inhibit Monoamine Oxidase A (MAO A) with a Ki of 50 nM, indicating strong target engagement [1]. This serves as a class-level inference that the 2-aminopyrrole scaffold is a productive starting point for developing potent MAO inhibitors, and modifications to the core, like in this analog, can yield nanomolar activity. This is in contrast to other simple pyrroles which lack the amine handle for such precise interactions.

Neuropharmacology Enzyme Inhibition Medicinal Chemistry

Chemical Reactivity: Acylation Efficiency for Amide Bond Formation

The nucleophilicity of the primary amine in 1H-pyrrol-2-amine is a key differentiator from its non-aminated counterparts. A patented acylation method demonstrates that 1H-pyrrol-2-amine can be efficiently converted to N-(2-pyrrolyl)benzamide in an 80% yield when reacted with benzohydrazide in the presence of tert-butyl hydroperoxide and a copper(I) chloride catalyst in toluene [1]. This high yield under relatively mild conditions (40-80°C) highlights the amine's synthetic utility for rapid diversification. This reactivity profile is absent in pyrrole itself, which cannot undergo this direct amine acylation.

Organic Synthesis Methodology Chemical Reactivity

Validated Applications for 1H-Pyrrol-2-amine in Research and Industrial Settings


Synthesis of Diverse 2-Aminopyrrole Derivatives for Medicinal Chemistry

1H-Pyrrol-2-amine is the ideal starting material for building a library of 2-aminopyrrole derivatives. The established metal-free domino synthesis [1] provides a reliable route to the core scaffold, which can then be further functionalized via efficient reactions like the 80% yield acylation to N-(2-pyrrolyl)benzamide [2]. This enables the exploration of structure-activity relationships (SAR) around the 2-aminopyrrole motif, a core found in potent MEK and MBL inhibitors [3].

Development of Novel Monoamine Oxidase (MAO) Inhibitors

For neuropharmacology programs targeting depression or Parkinson's disease, 1H-pyrrol-2-amine serves as a privileged starting point for designing MAO inhibitors. As evidenced by a close analog, the 2-aminopyrrole scaffold can yield compounds with nanomolar Ki values (e.g., 50 nM against MAO A) [4]. This quantitative benchmark demonstrates the scaffold's inherent potential and guides medicinal chemists in optimizing selectivity and potency through targeted modifications.

Preparation of Functionalized Pyrrole Building Blocks for Agrochemical Research

The unique reactivity of 1H-pyrrol-2-amine, particularly its ability to participate in cycloadditions and nucleophilic substitutions, makes it a valuable precursor for synthesizing complex heterocycles used in agrochemical discovery . The efficient acylation protocol [5] is one example of a versatile transformation that can be employed to create diverse chemical matter for screening against agricultural pests and pathogens.

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